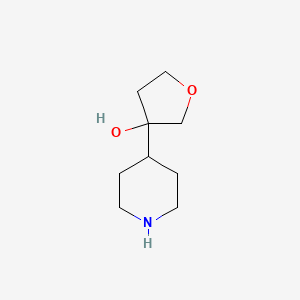

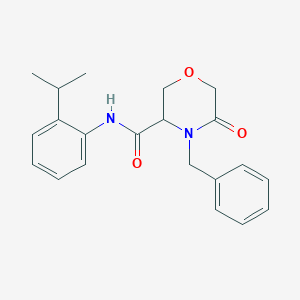

3-Piperidin-4-yloxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Piperidin-4-yloxolan-3-ol”, piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were synthesized by 5-step reactions using piperidinol and catechol as starting materials .Scientific Research Applications

Piper Species and Phytochemistry

Piper species are known for their rich phytochemistry, including essential oils and secondary metabolites with significant biological effects. These compounds exhibit antioxidant, antimicrobial, and therapeutic potential against chronic disorders. The diversity of secondary metabolites in Piper species like Piper nigrum, Piper betle, and Piper auritum contributes to their use in traditional medicine and potential as natural antioxidants and antimicrobial agents in food preservation (Salehi et al., 2019).

Piperine and Its Biological Activities

Piperine, the active principle of black pepper, has been studied for its diverse physiological effects. It enhances digestive capacity, demonstrates antioxidant activity, influences cellular antioxidant defense mechanisms, and exhibits bioavailability enhancing properties for various therapeutic drugs and phytochemicals. Its safety as a food additive has been established through animal studies, highlighting its potential in food science and nutrition (Srinivasan, 2007).

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been highlighted for their therapeutic uses, including as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral agents. The modification of the piperazine nucleus significantly influences the medicinal potential of these molecules, underlining their importance in drug discovery and the design of new therapeutic profiles (Rathi et al., 2016).

Piperine's Anticancer Potential

Piperine has shown potential in anticancer research, affecting various mechanisms such as enhancing the antioxidant system, increasing detoxifying enzymes, inhibiting proliferation, and modulating cell cycle progression. It has been found to exhibit selective cytotoxic activity against cancerous cells compared to normal cells, suggesting its promise as an anticancer agent (Manayi et al., 2017).

Natural Alkaloids and Piperidine Compounds

The review of natural alkaloids, including those from the Piperidine family, underscores their significant role in promoting healthcare and disease prevention. Alkaloids like berberine, matrine, and piperine have been identified for their antiproliferative, antibacterial, antiviral, and anticancer effects. This highlights the ongoing interest in alkaloids as a source for drug discovery and their potential in therapeutic applications (Qiu et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as piperidin-4-ol derivatives, have been evaluated for potential treatment of hiv . They have shown antagonistic activities against the CCR5 chemokine receptor , which is essential for HIV-1 entry into cells .

Mode of Action

For instance, CCR5 antagonists prevent the entry of HIV-1 strains into cells .

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that the compound might influence the pathways related to hiv-1 entry into cells .

Result of Action

If we consider the effects of similar compounds, they likely result in the inhibition of certain biological processes, such as the entry of hiv-1 strains into cells .

properties

IUPAC Name |

3-piperidin-4-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(3-6-12-7-9)8-1-4-10-5-2-8/h8,10-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQFRMKKHNJMGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-yloxolan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)

![2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933479.png)

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)